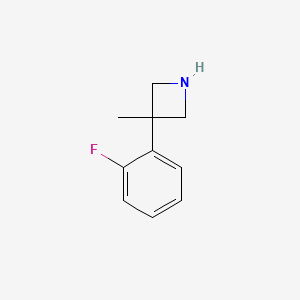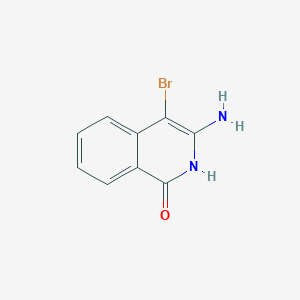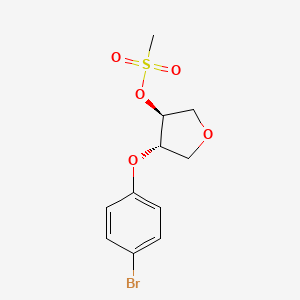![molecular formula C10H11NO2S B15225185 2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol](/img/structure/B15225185.png)
2-[5-Methyl-2-(thiophen-2-yl)oxazol-4-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol typically involves the formation of the oxazole ring through cyclization reactions. One common method is the condensation of 2-thiophenecarboxylic acid with an appropriate amine and aldehyde under acidic conditions to form the oxazole ring. The resulting intermediate can then be reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: Another oxazole derivative with similar structural features.
Uniqueness
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethan-1-ol is unique due to the combination of thiophene and oxazole rings, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-7-8(4-5-12)11-10(13-7)9-3-2-6-14-9/h2-3,6,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKQYKHYWVLFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
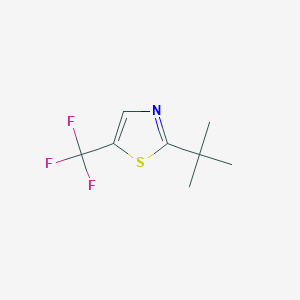
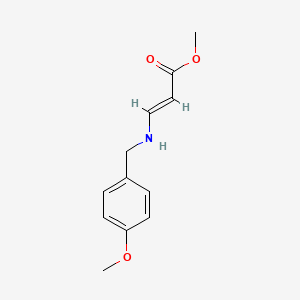
![tert-Butyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15225118.png)

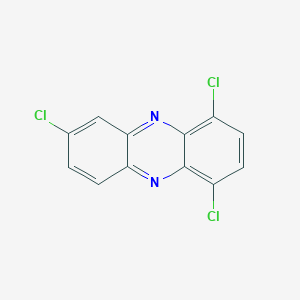
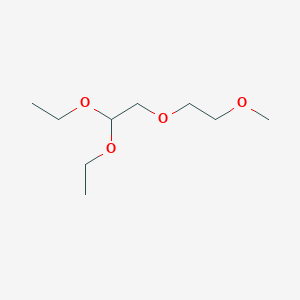
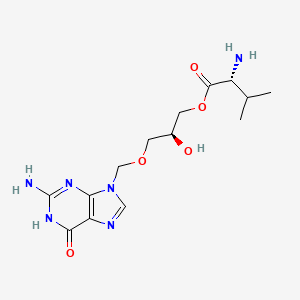
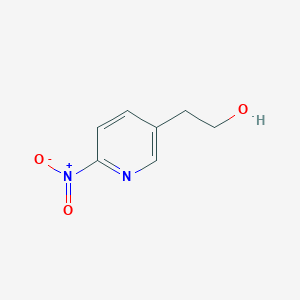
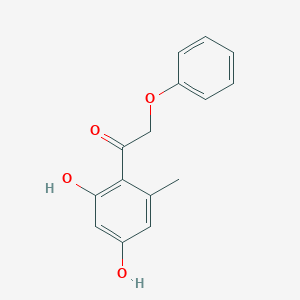
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
